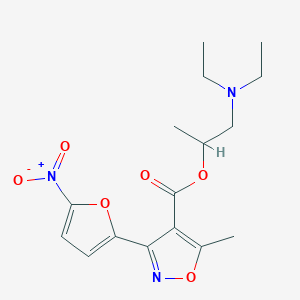
Bis(2,2,2-trichloroethyl) phosphorochloridite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,2-trichloroethyl) phosphorochloridite is a chemical compound with the molecular formula C4H4Cl7O2P. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by its high reactivity due to the presence of multiple chlorine atoms and a phosphorochloridite group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2,2,2-trichloroethyl) phosphorochloridite can be synthesized through the reaction of 2,2,2-trichloroethanol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
2 Cl3CCH2OH+PCl3→(Cl3CCH2O)2PCl+2 HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is usually carried out in the presence of a solvent such as toluene to facilitate the mixing and reaction of the components. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2,2-trichloroethyl) phosphorochloridite undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form phosphorochloridate derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as bis(2,2,2-trichloroethyl) phosphorochloridate or bis(2,2,2-trichloroethyl) phosphoramidate can be formed.
Oxidation Products: Phosphorochloridate derivatives are the major products of oxidation reactions.
Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid are formed during hydrolysis.
Applications De Recherche Scientifique
Bis(2,2,2-trichloroethyl) phosphorochloridite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nucleoside analogs and other phosphorus-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s potential as a precursor for drug development is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(2,2,2-trichloroethyl) phosphorochloridite involves its high reactivity due to the presence of multiple chlorine atoms and a phosphorochloridite group. The compound can readily undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,2,2-trichloroethyl) phosphorochloridate
- Bis(2,2,2-trichloroethyl) phosphoramidate
- Bis(2,2,2-trichloroethyl) phosphorothioate
Uniqueness
Bis(2,2,2-trichloroethyl) phosphorochloridite is unique due to its specific reactivity profile, which is influenced by the presence of the phosphorochloridite group. This makes it particularly useful in certain types of organic synthesis reactions where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
41662-41-3 |
|---|---|
Formule moléculaire |
C4H4Cl7O2P |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
chloro-bis(2,2,2-trichloroethoxy)phosphane |
InChI |
InChI=1S/C4H4Cl7O2P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 |
Clé InChI |
OPIFVIONPVPSHF-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)OP(OCC(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


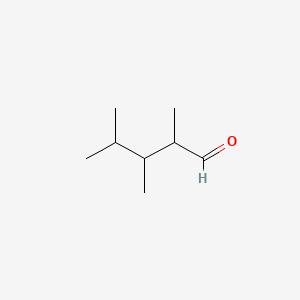
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)
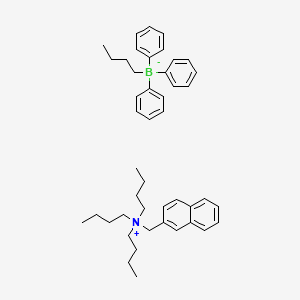
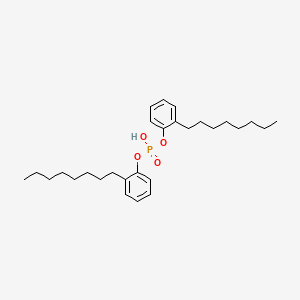
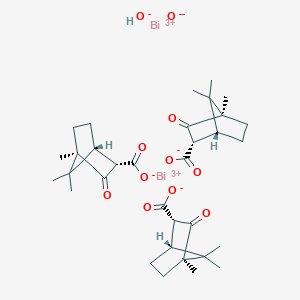
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
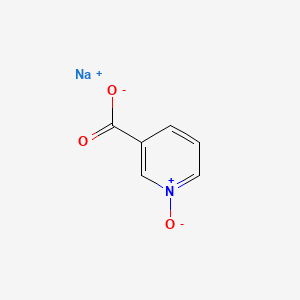

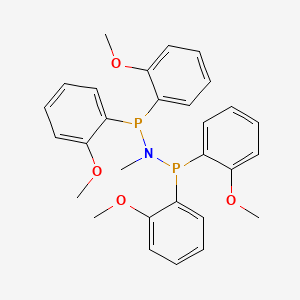

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
